3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine
Description
Properties
CAS No. |
6974-02-3 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-methyl-7-methylsulfanyl-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-4-5-6(11-10-4)7(12-2)9-3-8-5/h3H,1-2H3,(H,10,11) |
InChI Key |
JKKZIXQBPLMMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 3-methyl-7-(methylsulfanyl)-2H-pyrazolo[4,3-d]pyrimidine generally follows a sequence of:
- Preparation of key pyrazole intermediates,
- Functional group transformations including nitration, oxidation, esterification, and amidation,
- Cyclization to form the pyrazolo[4,3-d]pyrimidine core,
- Introduction of the methylsulfanyl group at the 7-position.
Preparation of Key Starting Materials
3-Methyl-4-nitropyrazole-5-carboxylic acid is a crucial intermediate, prepared by condensation of 2,5-pentanedione with hydrazine hydrate to yield 3,5-dimethylpyrazole. This intermediate is then nitrated using a nitric and sulfuric acid mixture and oxidized with potassium permanganate to yield the acid compound. The order of nitration and oxidation can be reversed depending on the desired purity and yield.
The acid is esterified to ethyl 3-methyl-4-nitropyrazole-5-carboxylate using an alcoholic solution saturated with hydrogen chloride at room temperature to minimize unwanted alkylation.
Conversion to 5-Carboxamide and Formylation
The ethyl ester is converted to the 5-carboxamide by reaction with ammonium hydroxide.
Catalytic reduction of the nitro group to an amino group is performed using hydrogen gas in the presence of palladium on carbon.
Formylation of the amino group is achieved by treatment with a formic acid, ethanol, and water mixture, either simultaneously with reduction or as a separate step. This yields 4-formylamino-3-methylpyrazole-5-carboxamide.
Intramolecular Cyclization to Pyrazolo[4,3-d]pyrimidine
The 4-formylamino-3-methylpyrazole-5-carboxamide undergoes intramolecular ring closure in refluxing dimethylformamide containing sodium methoxide as a catalyst. This step forms 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine with approximately 80% yield.
This intramolecular cyclization is more efficient and yields purer products compared to prior intermolecular methods.
Conversion to 7-Chloro Derivative and Introduction of Methylsulfanyl Group
Alternative Synthetic Routes and Functionalization
Some studies report functionalization of pyrazolo[4,3-d]pyrimidine derivatives by nucleophilic substitution of 7-chloro analogues with various amines or thiols in solvents such as tert-butanol at elevated temperatures (e.g., 70 °C) to introduce different substituents including methylsulfanyl groups.
Oxidation of methylsulfanyl groups to methylsulfonyl derivatives can be performed using oxidizing agents like Oxone in ethanol-water mixtures, which may be useful for further functionalization or biological activity tuning.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Condensation to 3,5-dimethylpyrazole | 2,5-Pentanedione + Hydrazine hydrate | - | Starting pyrazole intermediate |
| 2 | Nitration and oxidation | HNO3/H2SO4; KMnO4 | - | Order can be reversed |
| 3 | Esterification | Alcohol + HCl (saturated) | - | Room temperature to avoid alkylation |
| 4 | Amidation | Ammonium hydroxide | - | Converts ester to carboxamide |
| 5 | Catalytic reduction and formylation | H2/Pd-C; formic acid/ethanol/water | - | Can be simultaneous or sequential |
| 6 | Intramolecular cyclization | Reflux DMF + NaOMe catalyst | ~80% | Produces 7-hydroxy intermediate |
| 7 | Chlorination | POCl3 + N,N-diethylaniline | - | Converts 7-hydroxy to 7-chloro |
| 8 | Substitution with methylsulfanyl | Methylthiol or equivalent nucleophile | - | Yields target compound |
Research Findings and Analysis
The described synthetic route offers improved overall yields (approximately 20% or higher for the final products) compared to earlier methods that required chromatographic purification steps.
The intramolecular cyclization step is critical for high yield and purity, avoiding the complications of intermolecular ring closure.
The method is scalable, allowing for production of reasonable quantities of the compound for further research or pharmaceutical development.
Functionalization at the 7-position via nucleophilic substitution on the 7-chloro intermediate is versatile, enabling the introduction of methylsulfanyl groups and other substituents with potential biological activity.
Analytical techniques such as NMR and mass spectrometry confirm the structure and purity of intermediates and final products.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class, including 3-Methyl-7-(methylsulfanyl)-2H-pyrazolo[4,3-d]pyrimidine, exhibit significant biological activities. These include:
- Antimicrobial Properties : Studies have shown that similar compounds can demonstrate antimicrobial effects, making them potential candidates for developing new antibiotics.
- Anticancer Activity : The structural features of this compound suggest potential anticancer properties, as many pyrazolopyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation.
Chemical Synthesis and Reactions
The synthesis of this compound can be achieved through several methods, including cyclization reactions which allow for the formation of more complex heterocycles. For instance:
- Cyclization Reactions : The compound can participate in cyclization reactions to yield various derivatives, enhancing its chemical diversity and potential applications in medicinal chemistry.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are crucial for understanding the mechanism of action of this compound and its derivatives in biological systems.
Comparative Structural Analysis
A comparison of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Hydroxy-3-methylpyrazolo[4,3-d]pyrimidine | Structure | Antimicrobial | Hydroxyl group enhances solubility |
| 5-Methyl-2H-pyrazolo[4,3-e][1,2,4]triazole | Structure | Anticancer | Triazole ring offers different reactivity |
| 6-Methylpyrazolo[1,5-a]pyrimidine | Structure | Antitumor | Different fused ring system |
This table illustrates the diversity within the pyrazolopyrimidine family and emphasizes how structural modifications can lead to varied biological activities.
Case Study: Anticancer Activity
A study published in Scientific Reports explored the anticancer properties of pyrazolopyrimidine derivatives. The researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. The findings indicated that certain modifications significantly enhanced cytotoxicity against specific cancer types, suggesting that compounds like this compound could serve as lead compounds for further drug development.
Case Study: Antimicrobial Efficacy
Another research article focused on the antimicrobial properties of pyrazolopyrimidines. The study demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The results highlighted the potential of these compounds in developing new antimicrobial agents to combat resistant strains.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine,3-methyl-7-(methylthio)- involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- 7-Position Substitutions: The methylsulfanyl group in the target compound provides electron-withdrawing and lipophilic character, contrasting with the electron-donating amino group in anticytokinin derivatives like 3-methyl-7-(pentylamino) analogs .
- 2/5-Position Modifications: Compounds such as 7-amino-2-benzyl-5-(2-furyl) derivatives exhibit enhanced receptor selectivity due to bulky substituents at the 2- and 5-positions .
Anticytokinin Activity
- 3-Methyl-7-(methylsulfanyl): Limited direct data on anticytokinin activity, but methylsulfanyl groups are associated with improved metabolic stability compared to amino analogs .
- 3-Methyl-7-(pentylamino): Exhibits potent anticytokinin effects but requires precise dosing to avoid phytotoxicity at high concentrations .
Phosphodiesterase Inhibition
Physicochemical Properties
| Property | 3-Methyl-7-(methylsulfanyl) | 3-Methyl-7-(pentylamino) | 7-Amino-2-benzyl-5-(2-furyl) |
|---|---|---|---|
| Lipophilicity (logP) | High (due to SCH3) | Moderate | Moderate-High |
| Solubility | Low (non-polar substituent) | Low | Improved by furan moiety |
| Synthetic Yield | ~70% (via cyclocondensation) | ~50-70% (alkylation) | ~49-70% (multistep synthesis) |
Synthesis Notes:
- The target compound is synthesized via cyclocondensation of binucleophiles with 2-{[bis(methylsulfanyl)methylidene]-amino}acetate intermediates, achieving moderate yields .
- In contrast, 7-amino derivatives require regioselective alkylation or imidate cyclization, often with lower yields due to side reactions .
Biological Activity
3-Methyl-7-(methylsulfanyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the methylsulfanyl group, contribute to its pharmacological potential.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 180.23 g/mol. Its structure includes a fused pyrazole and pyrimidine ring system, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4S |
| Molecular Weight | 180.23 g/mol |
| Density | 1.39 g/cm³ |
| Boiling Point | 385.9 °C at 760 mmHg |
| Flash Point | 187.2 °C |
1. Anti-inflammatory Activity
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays demonstrated that certain pyrazolo derivatives have IC50 values below 50 µM against COX-2, indicating potent anti-inflammatory activity .
2. Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Compounds in this class have shown antiproliferative activity against several cancer cell lines. Specifically, the structural modifications in the pyrazolo[4,3-d]pyrimidine derivatives enhance their efficacy as Aurora-A kinase inhibitors, a target in cancer therapy .
3. Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties similar to other pyrazolopyrimidine derivatives. The presence of the methylthio group may enhance its interaction with microbial targets .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of pyrazolo[4,3-d]pyrimidines:
- Synthesis and Evaluation : A study synthesized various substituted pyrazolo[4,3-d]pyrimidines and evaluated their anti-inflammatory properties through COX inhibition assays. Compounds demonstrated significant suppression of inflammatory markers in vitro .
- Structure-Activity Relationship (SAR) : Research on SAR highlighted that substituents on the pyrazolo ring influence biological activity significantly. For example, electron-donating groups enhance anti-inflammatory effects by improving binding affinity to COX enzymes .
Q & A
Basic: What are the recommended synthetic routes for 3-Methyl-7-(methylsulfanyl)-2H-pyrazolo[4,3-d]pyrimidine?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach involves:
Precursor Preparation: Start with a pyrazolo[4,3-d]pyrimidine core, introducing the methyl group at position 3 via alkylation (e.g., using methyl iodide under basic conditions).
Sulfanyl Introduction: React the intermediate with methanethiol or a methylsulfanyl chloride derivative in a nucleophilic substitution reaction.
Purification: Use column chromatography (e.g., silica gel with dichloromethane/ethanol gradients) to isolate the product .
Key considerations include solvent choice (e.g., dichloromethane or ethanol for solubility) and temperature control to avoid side reactions .
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization employs:
Spectroscopy:
- NMR: Analyze - and -NMR to confirm substituent positions (e.g., methylsulfanyl protons at δ ~2.5 ppm).
- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF.
X-ray Crystallography: Single-crystal studies (e.g., using Mo-Kα radiation) determine bond lengths (mean C–C: 0.003 Å) and dihedral angles, ensuring structural fidelity .
Elemental Analysis: Validate purity (>95%) via CHNS analysis .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from differences in assay conditions or structural analogs. To address this:
Comparative Binding Assays: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities under standardized conditions (pH, temperature).
Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methylsulfanyl vs. halogen groups) on target interactions .
Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes with enzymes like phosphodiesterases .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
Yield optimization requires:
Stepwise Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times.
Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
Catalysis: Employ Pd-catalyzed cross-coupling for regioselective modifications (e.g., Suzuki reactions for aryl groups) .
Temperature Control: Maintain low temperatures (−10°C to 0°C) during sensitive steps (e.g., cyclization) to prevent decomposition .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
GHS Compliance: Follow hazard codes H315 (skin irritation) and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician.
Storage: Keep in airtight containers at −20°C, away from light and moisture .
Advanced: How does the methylsulfanyl substituent influence reactivity and bioactivity?
Methodological Answer:
The methylsulfanyl group:
Enhances Electrophilicity: The sulfur atom stabilizes intermediates in nucleophilic aromatic substitution reactions .
Modulates Bioactivity: Increases lipophilicity, improving membrane permeability in cellular assays (e.g., IC50 values against kinases) .
Redox Sensitivity: Susceptible to oxidation (e.g., forming sulfoxides), which can be monitored via HPLC-MS .
Basic: What analytical techniques validate purity and stability?
Methodological Answer:
HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .
Advanced: How to design analogs with improved pharmacokinetic properties?
Methodological Answer:
Bioisosteric Replacement: Substitute methylsulfanyl with trifluoromethyl or methoxy groups to alter metabolic stability .
Prodrug Strategies: Introduce ester or amide prodrug moieties to enhance oral bioavailability .
In Silico ADMET Prediction: Use tools like SwissADME to predict solubility and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
